

In-Depth Technical Guide: 3-(4-Chlorophenoxy)phthalonitrile

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Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)phthalonitrile

Cat. No.: B340824

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CAS Number: 356080-03-0

This technical guide provides a comprehensive overview of **3-(4-Chlorophenoxy)phthalonitrile**, a niche chemical compound with potential applications in materials science and as a precursor for more complex molecules. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its properties, synthesis, and safety considerations.

Core Chemical and Physical Properties

3-(4-Chlorophenoxy)phthalonitrile is a substituted aromatic dinitrile. Its structure combines a phthalonitrile moiety with a 4-chlorophenoxy group, influencing its chemical reactivity and physical characteristics. While extensive experimental data for this specific compound is not widely published, its properties can be estimated based on its constituent parts and data from similar structures.

Property	Value	Source
CAS Number	356080-03-0	[1][2]
Molecular Formula	C ₁₄ H ₇ ClN ₂ O	[1]
Molecular Weight	254.67 g/mol	[1]
IUPAC Name	3-(4-chlorophenoxy)benzene-1,2-dicarbonitrile	N/A
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Expected to have low solubility in water and higher solubility in common organic solvents.[3]	N/A

Synthesis and Experimental Protocols

The synthesis of **3-(4-Chlorophenoxy)phthalonitrile** can be conceptually approached through a nucleophilic aromatic substitution reaction. This common method for creating aryl ethers involves the reaction of a phenoxide with an activated aryl halide or, in this case, a nitrophthalonitrile.

A plausible synthetic route is the reaction of 4-chlorophenol with 3-nitrophthalonitrile in the presence of a base. The base deprotonates the phenol to form the more nucleophilic phenoxide, which then displaces the nitro group on the phthalonitrile ring.

Illustrative Experimental Protocol (Hypothetical):

- Materials:
 - 3-Nitrophthalonitrile
 - 4-Chlorophenol
 - Potassium carbonate (anhydrous)

- Dimethylformamide (DMF, anhydrous)
- Dichloromethane (DCM)
- Brine solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Procedure:
 - To a solution of 4-chlorophenol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
 - Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 4-chlorophenoxide.
 - Add 3-nitrophthalonitrile (1.0 equivalent) to the reaction mixture.
 - Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
 - Once the reaction is complete, cool the mixture to room temperature and pour it into water.
 - Extract the aqueous mixture with dichloromethane (3 x volumes).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure **3-(4-Chlorophenoxy)phthalonitrile**.
- Characterization:

- The structure of the synthesized compound would be confirmed using spectroscopic methods such as ^1H NMR, ^{13}C NMR, FT-IR, and mass spectrometry.

Potential Biological Activity and Toxicological Profile

Direct studies on the biological activity and toxicology of **3-(4-Chlorophenoxy)phthalonitrile** are not readily available in the public domain. However, insights can be drawn from the known effects of its structural components: substituted phthalonitriles and chlorophenoxy compounds.

Substituted Phthalonitriles:

- Certain substituted phthalonitrile derivatives have been investigated for their potential as photosensitizers in photodynamic therapy (PDT) for cancer. These molecules can be precursors to phthalocyanines, which are known for their photophysical properties.
- Some phthalimide derivatives, which share structural similarities with phthalonitriles, have demonstrated cytotoxic effects against various cancer cell lines.[\[4\]](#)

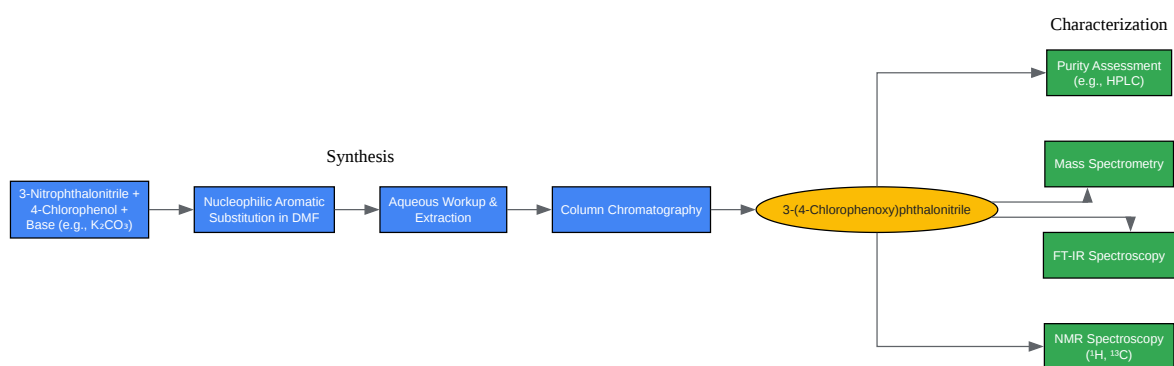
Chlorophenoxy Compounds:

- Chlorophenoxy compounds are a class of herbicides, and their toxicology has been extensively studied.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Acute toxicity from high-dose exposure can lead to a range of symptoms affecting the gastrointestinal, nervous, and muscular systems.[\[6\]](#)[\[8\]](#)
- Some chlorophenoxy herbicides have been shown to be genotoxic in in vitro and in vivo studies, causing chromosomal aberrations and DNA damage.[\[7\]](#)
- The carcinogenic potential of chlorophenoxy herbicides in humans is a subject of ongoing research and debate.[\[9\]](#)

Given these general profiles, it is reasonable to hypothesize that **3-(4-Chlorophenoxy)phthalonitrile** should be handled with care, assuming potential cytotoxicity and irritant properties until specific toxicological data becomes available.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of **3-(4-Chlorophenoxy)phthalonitrile**.



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Synthesis and Characterization Workflow

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